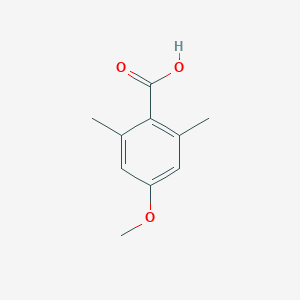

2,6-Dimethyl-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRERVOFRPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297647 | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37934-89-7 | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37934-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2,6-Dimethyl-4-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dimethyl-4-methoxybenzoic Acid

Disclaimer: Publicly available experimental data on the specific synthesis, properties, and biological activity of this compound is limited. This guide provides available information on the target compound and supplements it with data and established protocols from closely related structural analogs to offer a comprehensive resource for researchers.

Introduction

This compound (CAS No. 37934-89-7) is a substituted aromatic carboxylic acid. Compounds within this class, characterized by a benzoic acid scaffold with methoxy and alkyl substitutions, are of significant interest in medicinal chemistry and materials science. They serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2] The specific arrangement of the dimethyl and methoxy groups on the benzene ring influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. This technical guide summarizes the known properties of this compound and presents detailed experimental protocols for its synthesis and potential biological evaluation based on established methods for analogous compounds.

Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 37934-89-7 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | Calculated |

| Synonyms | 4-methoxy-2,6-dimethylbenzoic acid | |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature | |

Table 2: Comparative Physical Properties of Related Benzoic Acid Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 4-Methoxy-2-methylbenzoic acid | 177-181 | 143 (16 Torr) | Not specified |

| 4-Methoxybenzoic acid (p-Anisic acid) | 184 | 275-280 | Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate.[3] |

| 2,6-Dimethylbenzoic acid | 116-118 | Not specified | Not specified |

Synthesis of this compound

The proposed final step of the synthesis is the base-catalyzed hydrolysis of the ester precursor.

Experimental Protocol: Hydrolysis of Methyl 2,6-dimethyl-4-methoxybenzoate

This protocol is adapted from the procedure for the hydrolysis of 2,4-dimethoxy-3,6-dimethyl benzoate.[4]

Materials:

-

Methyl 2,6-dimethyl-4-methoxybenzoate (precursor)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water (H₂O)

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 2,6-dimethyl-4-methoxybenzoate (1 equivalent) in a mixture of DMSO and H₂O (e.g., 4:1 v/v), add KOH (3 equivalents).[4]

-

Heat the resulting mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the solution to room temperature.

-

Acidify the reaction mixture by slowly adding 1 N HCl until the product precipitates out of the solution (typically pH < 4).[4]

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

Purify the resulting crude solid by silica gel column chromatography to yield the final product, this compound.[4]

Spectroscopic Data

Experimental spectroscopic data for this compound are not available in the reviewed literature. For reference, the following table summarizes key spectral features of closely related compounds.

Table 3: Comparative Spectroscopic Data of Related Benzoic Acid Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| 4-Methoxybenzoic acid | 12.7 (-COOH), 7.93 (Ar-H), 7.03 (Ar-H), 3.84 (-OCH₃) (in DMSO-d₆)[5] | 167.4 (C=O), 163.4 (C-O), 131.6 (Ar-CH), 123.8 (Ar-C), 113.8 (Ar-CH), 55.4 (-OCH₃) | ~3000 (O-H), ~1680 (C=O), ~1605, 1577 (C=C), ~1250 (C-O) |

| 2,6-Dimethylbenzoic acid | 7.2-7.0 (Ar-H), 2.3 (Ar-CH₃)[6] | 174.4 (C=O), 137.9 (Ar-C), 132.8 (Ar-C), 129.5 (Ar-CH), 127.8 (Ar-CH), 20.3 (-CH₃)[7] | Not specified |

| 2,6-Dimethoxybenzoic acid | Not specified | Not specified | ~1700 (C=O), ~1580 (C=C), ~1250 (C-O), ~1100 (C-O)[8] |

Biological Activity and Applications

Specific studies detailing the biological activities of this compound have not been identified. However, derivatives of methoxybenzoic acids are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] For instance, certain derivatives have been shown to induce apoptosis in cancer cells by targeting cell survival signaling pathways.[9]

Given its structure, this compound is a candidate for evaluation in various biological assays. A foundational experiment in drug development is the assessment of cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] This protocol provides a general framework for assessing the cytotoxic effects of a test compound.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured to quantify cell viability.[9]

Materials:

-

Human cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile cell culture plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[9]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[9][11]

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[9]

-

Formazan Solubilization: Carefully discard the MTT-containing medium. Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9][11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.

Conclusion

This compound is a chemical entity with potential applications as a building block in synthetic and medicinal chemistry. While direct experimental data for this compound is scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. The protocols and comparative data presented herein are intended to support researchers and drug development professionals in exploring the properties and potential applications of this and other substituted benzoic acid derivatives. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its pharmacological profile.

References

- 1. srinichem.com [srinichem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2,6-Dimethylbenzoic acid(632-46-2) 13C NMR [m.chemicalbook.com]

- 8. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization of 2,6-Dimethyl-4-methoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential biological activities of 2,6-dimethyl-4-methoxybenzoic acid and its derivatives. This class of compounds holds interest in medicinal chemistry due to the prevalence of the benzoic acid scaffold in various therapeutic agents. This document details a plausible synthetic route, presents key analytical data in a structured format, and explores potential biological applications, including anticancer and enzyme-inhibiting activities. Methodologies for relevant experiments are provided to facilitate further research and development.

Synthesis

The synthesis of this compound can be achieved through the carboxylation of a Grignard reagent derived from a halogenated precursor. A detailed experimental protocol is outlined below.

Synthesis of this compound from 4-Bromo-3,5-dimethylanisole

A viable synthetic route involves the lithiation of 4-bromo-3,5-dimethylanisole followed by quenching with solid carbon dioxide (dry ice).[1]

Experimental Protocol:

-

Preparation of the Organolithium Reagent: Dissolve 4-bromo-3,5-dimethylanisole (15.79 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.[1]

-

Slowly add n-butyllithium (1.6 M in hexane, 15.8 mmol) dropwise over 15 minutes, maintaining the temperature at -78°C.[1]

-

Stir the reaction mixture at -78°C for an additional 15 minutes after the addition is complete.[1]

-

Carboxylation: While maintaining the temperature at -78°C, add a small excess of crushed dry ice to the reaction mixture with vigorous stirring. Continue stirring at this temperature for 20 minutes.[1]

-

Work-up and Isolation: Remove the cooling bath and allow the reaction mixture to warm to room temperature, continuing to stir until the evolution of carbon dioxide ceases.[1]

-

Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.[1]

-

Separate the organic layer, and extract the aqueous phase with ethyl acetate.[1]

-

Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield the crude product.[1]

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a white solid.[1]

Yield: This procedure has been reported to yield up to 95% of the desired product.[1]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the parent compound and its methyl ester derivative.

This compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Melting Point | 144.5-145 °C[1] |

| Boiling Point | 310.0±37.0 °C (Predicted)[1] |

| pKa | 3.98±0.37 (Predicted)[1] |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Expected signals: Singlet for methoxy protons (~3.8 ppm), singlets for two methyl groups (~2.2-2.4 ppm), and a singlet for the two aromatic protons (~6.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Expected signals: Carboxylic acid carbonyl carbon (~170-180 ppm), aromatic carbons (quaternary and protonated), methoxy carbon (~55 ppm), and methyl carbons (~20 ppm). |

| IR (cm⁻¹) | Expected characteristic peaks: Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), aromatic C=C stretches (~1600, ~1450 cm⁻¹), and C-O stretches for the methoxy group and carboxylic acid. |

| Mass Spec (m/z) | The (M+H)⁺ peak is reported at m/z 181.[1] |

Table 2: Spectroscopic Data for this compound.

4-Methoxy-2,6-dimethyl-benzoic acid methyl ester

SpectraBase has reported NMR and MS data for the methyl ester derivative of the target compound.[2]

| Technique | Data Source |

| ¹H NMR | SpectraBase ID: LcKlK5DDAyD |

| Mass Spec (GC) | SpectraBase ID: 2bGnlycmqoh |

Table 3: Available Spectroscopic Data for 4-Methoxy-2,6-dimethyl-benzoic acid methyl ester. [2]

Biological Activity and Potential Applications

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities and are scaffolds of interest in drug discovery.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzoic acid derivatives. The cytotoxic effects are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of a compound's potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation, which is widely used to evaluate the cytotoxic effects of chemical compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a derivative of this compound). Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are considered important targets for cancer therapy. Some benzoic acid derivatives have been investigated as HDAC inhibitors. However, one study reported that dimethoxy benzoic acid (DMBA) did not inhibit HDAC activity.[3] This suggests that the substitution pattern on the benzoic acid ring is critical for HDAC inhibitory activity, and derivatives with hydroxyl groups may be more effective.[3] Further investigation is required to determine the HDAC inhibitory potential of this compound and its derivatives.

Signaling Pathway Visualization

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

Caption: Synthetic and screening workflow.

Conclusion

This technical guide consolidates the available information on the characterization of this compound and its derivatives. While a viable synthetic route has been detailed, comprehensive spectroscopic and biological activity data for the parent compound remain limited in publicly accessible literature. The provided experimental protocols for synthesis and biological evaluation, particularly the MTT assay, offer a framework for researchers to further investigate this class of molecules. The potential for anticancer activity, informed by studies on related benzoic acid derivatives, warrants further exploration of this compound and its analogs as potential therapeutic agents. Future research should focus on generating robust spectroscopic data for the parent compound and its key derivatives, as well as conducting systematic in vitro and in vivo studies to elucidate their biological mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-methoxybenzoic acid, a key organic compound with potential applications in various scientific domains. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and outlines methods for its purification and analysis. The CAS number for this compound is 37934-89-7 .

Chemical and Physical Properties

This compound is a white to yellow solid organic compound.[1] Its core structure consists of a benzoic acid backbone substituted with two methyl groups at positions 2 and 6, and a methoxy group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37934-89-7 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Melting Point | 144.5-145 °C | [1] |

| Boiling Point (Predicted) | 310.0 ± 37.0 °C | [1] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.98 ± 0.37 | [1] |

| Appearance | White to yellow solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis

A general and effective procedure for the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 4-bromo-3,5-dimethylanisole.

Experimental Protocol: Synthesis from 4-bromo-3,5-dimethylanisole

This protocol describes the synthesis of this compound from 4-bromo-3,5-dimethylanisole and carbon dioxide.[1]

Materials:

-

4-bromo-3,5-dimethylanisole

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (1.6 M solution in hexane)

-

Dry ice (solid carbon dioxide)

-

6N Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

Dissolve 4-bromo-3,5-dimethylanisole (3.38 g, 15.79 mmol) in 100 mL of anhydrous THF in a reaction vessel.

-

Cool the reaction mixture to -78 °C under an argon atmosphere.

-

Slowly add n-butyllithium (9.9 mL of a 1.6 M hexane solution, 15.8 mmol) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for an additional 15 minutes after the addition is complete.

-

Add a small amount of dry ice to the reaction system and continue stirring at -78 °C for 20 minutes.

-

Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature, continuing to stir until the evolution of carbon dioxide gas ceases.

-

Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate.

-

Combine all organic phases, wash sequentially with saturated saline and deionized water.

-

Dry the combined organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

Yield: The final product, this compound, is obtained as a white solid with a reported yield of 95% (2.7 g).[1]

Diagram 1: Synthesis Workflow

References

Technical Guide: Solubility of 2,6-Dimethyl-4-methoxybenzoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2,6-Dimethyl-4-methoxybenzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this guide provides solubility data for the structurally similar compound, 4-methoxybenzoic acid, as a reference, and presents a detailed experimental protocol for determining the precise solubility of this compound.

Quantitative Solubility Data (Reference Compound: 4-Methoxybenzoic Acid)

While specific data for this compound is unavailable, the following tables summarize the mole fraction solubility (x) of the related compound, 4-methoxybenzoic acid, in various organic solvents at different temperatures. This information can serve as a valuable estimation for solvent selection in experimental design.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Acetone | Cyclohexanone | Toluene |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - |

Note: Data for Acetone, Cyclohexanone, and Toluene at these specific temperatures were not available in the provided search results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method coupled with gravimetric or HPLC analysis.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or pre-weighed vials (for gravimetric analysis)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) (for HPLC analysis)

2.2. Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the solutions for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[1] The presence of undissolved solid should be visible throughout this period.

-

-

Sampling and Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved microparticles.[2]

-

2.3. Quantification of Solute Concentration

2.3.1. Gravimetric Method

-

Sample Preparation:

-

Accurately weigh the vial containing the filtered saturated solution.[3]

-

-

Solvent Evaporation:

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[4]

-

-

Calculation:

-

The weight of the empty vial is subtracted from the final weight to determine the mass of the dissolved solute.

-

The mass of the solvent is determined by subtracting the mass of the solute from the initial mass of the solution.

-

Solubility is typically expressed in terms of g/100g of solvent, mg/mL, or mole fraction.

-

2.3.2. HPLC Method

-

Calibration Curve Generation:

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

References

Spectroscopic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from structurally analogous compounds. This information is intended to serve as a valuable resource for identification, characterization, and as a reference for researchers engaged in drug development and other scientific endeavors.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural features, including the carboxylic acid group, the methoxy substituent, and the dimethylated benzene ring, give rise to a unique spectroscopic fingerprint. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is crucial for its unambiguous identification and for elucidating its role in various chemical and biological processes.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound alongside experimental data for structurally related molecules to provide a comparative context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| This compound (Predicted) | CDCl₃ | ~11-13 (s, 1H, -COOH) , 6.6 (s, 2H, Ar-H) , 3.8 (s, 3H, -OCH₃) , 2.4 (s, 6H, -CH₃) |

| 2,6-Dimethylbenzoic acid | CDCl₃ | ~11.0 (s, 1H, -COOH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 6H, -CH₃) |

| 4-Methoxybenzoic acid | DMSO-d₆ | ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃)[1] |

| 2,6-Dimethoxybenzoic acid | CDCl₃ | ~11.0 (s, 1H, -COOH), 7.3 (t, 1H, Ar-H), 6.6 (d, 2H, Ar-H), 3.9 (s, 6H, -OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| This compound (Predicted) | CDCl₃ | ~173 (C=O) , ~160 (C-OCH₃) , ~138 (C-CH₃) , ~120 (C-COOH) , ~112 (Ar-CH) , ~55 (-OCH₃) , ~20 (-CH₃) |

| 2,6-Dimethylbenzoic acid | CDCl₃ | ~174 (C=O), ~137 (C-CH₃), ~134 (C-COOH), ~130 (Ar-CH), ~128 (Ar-CH), ~20 (-CH₃) |

| 4-Methoxybenzoic acid | DMSO-d₆ | 167.5 (C=O), 163.2 (C-OCH₃), 131.5 (Ar-CH), 123.5 (C-COOH), 114.1 (Ar-CH), 55.8 (-OCH₃) |

| 2,6-Dimethoxybenzoic acid | CDCl₃ | ~168 (C=O), ~158 (C-OCH₃), ~132 (Ar-CH), ~108 (C-COOH), ~105 (Ar-CH), ~56 (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Characteristic Range (cm⁻¹) for Aromatic Carboxylic Acids |

| O-H stretch (Carboxylic acid) | ~3300-2500 (broad) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | ~3100-3000 | 3100-3000 |

| C-H stretch (Aliphatic) | ~2980-2850 | 2980-2850 |

| C=O stretch (Carboxylic acid) | ~1710-1680 | 1725-1680 |

| C=C stretch (Aromatic) | ~1600, ~1475 | ~1600, ~1475 |

| C-O stretch (Carboxylic acid & Ether) | ~1300-1200, ~1100-1000 | 1320-1210 (Carboxylic acid), 1275-1200 (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 163 | [M - OH]⁺ |

| 135 | [M - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 200).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis.

This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of the compound.

References

Technical Guide to the Crystal Structure of 2,6-Dimethyl-4-methoxybenzoic Acid and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure of 2,6-Dimethyl-4-methoxybenzoic acid. A thorough search of crystallographic databases and scientific literature reveals that, to date, the crystal structure of this compound has not been experimentally determined or published. In the absence of direct data, this guide provides a comprehensive analysis of the crystal structures of two closely related analogs: 2,6-Dimethylbenzoic acid and the polymorphic forms of 2,6-Dimethoxybenzoic acid . By presenting their crystallographic data, experimental protocols, and structural features, this document aims to provide valuable comparative insights for researchers interested in the solid-state properties of substituted benzoic acids.

Crystal Structure of 2,6-Dimethylbenzoic Acid

The crystal structure of 2,6-Dimethylbenzoic acid has been determined by three-dimensional X-ray methods. The molecules form hydrogen-bonded dimers, a common feature for carboxylic acids. A significant structural characteristic is the steric hindrance caused by the two methyl groups at the ortho positions, which forces the carboxyl group to rotate out of the plane of the benzene ring.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,6-Dimethylbenzoic acid.[1]

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 15.24 Å |

| b | 4.04 Å |

| c | 13.16 Å |

| α, γ | 90° |

| β | 94.8° |

| Volume | 806.5 ų |

| Z | 4 |

| Density (calculated) | 1.227 g/cm³ |

| Angle between carboxyl group and benzene ring | 53° 31' |

Experimental Protocols

Synthesis and Crystallization: A sample of highly purified 2,6-dimethylbenzoic acid can be obtained commercially or synthesized.[2] Colorless, prismatic crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution in an ethanol-chloroform mixture at room temperature.

X-ray Diffraction Analysis: The crystal structure was solved using Patterson methods and refined by Fourier and differential Fourier syntheses.[1] The cell dimensions were determined from rotation and equatorial layer line Weissenberg photographs.

Experimental workflow for the crystal structure determination of 2,6-Dimethylbenzoic acid.

Crystal Structure of 2,6-Dimethoxybenzoic Acid Polymorphs

2,6-Dimethoxybenzoic acid is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III.[3][4] These forms exhibit different molecular conformations and hydrogen bonding patterns.[5]

-

Form I is the most stable polymorph and features an anti-planar conformation of the carboxylic acid group, forming hydrogen-bonded chains (catemer synthon).[3][5]

-

Forms II and III are metastable and contain molecules in a syn-planar conformation, leading to the formation of carboxylic acid homodimers.[3][5]

Crystallographic Data of 2,6-Dimethoxybenzoic Acid Polymorphs

The following table summarizes the crystallographic data for the known polymorphs of 2,6-Dimethoxybenzoic acid.[3][6]

| Parameter | Form I | Form II | Form III |

| Chemical Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol |

| Crystal System | Orthorhombic | Tetragonal | Monoclinic |

| Space Group | P2₁2₁2₁ | P4₁2₁2 | P2₁/c |

| Unit Cell Dimensions | |||

| a | - | 8.1423 Å | - |

| b | - | 8.1423 Å | - |

| c | - | 27.6814 Å | - |

| α, γ | 90° | 90° | 90° |

| β | 90° | 90° | - |

| Volume | - | 1835.20 ų | - |

| Z | - | 8 | - |

Note: Detailed unit cell parameters for Form I and Form III are available in the cited literature but are not fully provided in the search results abstracts.

Experimental Protocols for Polymorph Screening

Crystallization Methods: The different polymorphs of 2,6-Dimethoxybenzoic acid can be obtained through various crystallization techniques:[3]

-

Evaporation Crystallization: 30–50 mg of the compound is dissolved in 2 to 3 mL of a solvent and allowed to evaporate at controlled temperatures (e.g., 5, 25, and 50 °C).[3]

-

Cooling Crystallization: The compound is dissolved in a selected solvent at an elevated temperature (40 to 80 °C), filtered, and then cooled to a lower temperature (e.g., 5 °C).[3]

-

Crystallization with Additives: The polymorphic outcome can be influenced by the presence of additives such as surfactants and polymers during crystallization.[3]

Characterization: The resulting solid forms are typically characterized using Powder X-ray Diffraction (PXRD) to identify the polymorphic form.[3]

General workflow for the screening of 2,6-Dimethoxybenzoic acid polymorphs.

Molecular Structures

The following diagrams illustrate the molecular structures of 2,6-Dimethylbenzoic acid and 2,6-Dimethoxybenzoic acid.

Molecular structures of the analyzed benzoic acid analogs.

Conclusion

While the crystal structure of this compound remains undetermined, analysis of its close structural analogs, 2,6-Dimethylbenzoic acid and 2,6-Dimethoxybenzoic acid, provides significant insights into the likely solid-state behavior of this class of compounds. The steric effects of the ortho-substituents play a crucial role in determining the conformation of the carboxylic acid group relative to the benzene ring. Furthermore, the existence of polymorphism in 2,6-Dimethoxybenzoic acid suggests that this compound may also exhibit multiple crystalline forms. The experimental protocols outlined in this guide can serve as a foundation for future studies aimed at crystallizing and structurally characterizing this compound.

References

theoretical studies of 2,6-Dimethyl-4-methoxybenzoic acid molecular structure

An In-depth Technical Guide on the Theoretical Molecular Structure of 2,6-Dimethyl-4-methoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. Due to the limited availability of specific published theoretical studies on this molecule, this document outlines the established computational methodologies and presents a framework for such an investigation, drawing parallels from studies on structurally related compounds such as 2,4-dimethylbenzoic acid and other benzoic acid derivatives.[1]

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its biological activity and designing novel applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties and complementing experimental data.[1]

Computational Methodology

The theoretical investigation of this compound's molecular structure would typically involve the following computational protocol, which is a standard approach for molecules of similar size and complexity.[1][2]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to determine the lowest energy conformation. This is crucial as the spatial arrangement of atoms dictates the molecule's properties.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is the most common and reliable method for such studies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.[1] Another functional that has shown good results for similar molecules is MPW1PW91.[1]

-

Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The Pople-style basis set, 6-311++G(d,p), is a common choice for organic molecules as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][2]

-

Software: The calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Conformational Analysis: A conformational search may be performed to identify the global minimum energy structure, especially considering the rotational freedom of the methoxy and carboxylic acid groups.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis also confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the computed frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

-

Vibrational Mode Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., C-H stretch, C=O stretch) by visualizing the atomic displacements for each frequency.

NMR Chemical Shift Calculation

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei.

Protocol:

-

NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[1] This calculation is performed on the optimized geometry.

-

Level of Theory: The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically employed.[1]

-

Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Predicted Molecular Structure Data

The following tables present the expected format and type of quantitative data that would be obtained from the theoretical calculations described above. The numerical values are placeholders and would need to be generated from actual quantum chemical calculations.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| C1-C2 | |

| C2-C3 | |

| C3-C4 | |

| C4-C5 | |

| C5-C6 | |

| C6-C1 | |

| C1-C(OOH) | |

| C=O | |

| C-OH | |

| O-H | |

| C4-O(CH3) | |

| O-CH3 | |

| C2-C(H3) | |

| C6-C(H3) |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

| C6-C1-C2 | |

| C1-C2-C3 | |

| C2-C3-C4 | |

| C3-C4-C5 | |

| C4-C5-C6 | |

| C5-C6-C1 | |

| C2-C1-C(OOH) | |

| C1-C(OOH)=O | |

| C1-C(OOH)-OH | |

| C(O)-O-H | |

| C3-C4-O(CH3) | |

| C4-O-CH3 | |

| C1-C2-C(H3) | |

| C1-C6-C(H3) |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Dihedral Angle (°) |

| C6-C1-C2-C3 | |

| C2-C1-C(OOH)=O | |

| O=C-O-H | |

| C5-C4-O-CH3 | |

| C1-C2-C(H3)-H | |

| C1-C6-C(H3)-H |

Predicted Spectroscopic Data

The following tables illustrate how the predicted vibrational and NMR spectroscopic data would be presented.

Table 4: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, scaled) | Intensity | Vibrational Assignment |

| O-H stretch | ||

| C-H stretch (aromatic) | ||

| C-H stretch (methyl) | ||

| C=O stretch | ||

| C=C stretch (aromatic) | ||

| C-O stretch | ||

| C-H bend | ||

| O-H bend |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ||

| C2 | ||

| C3 | ||

| C4 | ||

| C5 | ||

| C6 | ||

| C(OOH) | ||

| O-H | ||

| O-CH3 | ||

| C2-CH3 | ||

| C6-CH3 | ||

| H3 (on C3) | ||

| H5 (on C5) | ||

| H (on O-H) | ||

| H (on O-CH3) | ||

| H (on C2-CH3) | ||

| H (on C6-CH3) |

Visualizations

Molecular Structure

A 2D representation of the molecular structure of this compound provides a clear overview of the atomic connectivity.

Caption: 2D structure of this compound.

Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation into the molecular structure of this compound.

Caption: Workflow for theoretical molecular structure analysis.

Conclusion

Theoretical studies provide a powerful and cost-effective means to investigate the molecular structure and properties of compounds like this compound. The computational protocols outlined in this guide, centered around Density Functional Theory, are well-established for generating reliable data on molecular geometry, vibrational spectra, and NMR chemical shifts. While specific theoretical data for the title compound is not yet prevalent in the literature, the framework presented here offers a robust starting point for future research endeavors. The resulting data will be invaluable for understanding its chemical behavior and for guiding the development of new applications in pharmacology and materials science.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-methoxybenzoic Acid: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-methoxybenzoic acid (CAS No. 37934-89-7), a substituted aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in readily accessible literature, this document explores its synthesis, physicochemical properties, and potential applications within the broader context of benzoic acid derivatives. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

Benzoic acid and its derivatives have been a cornerstone of organic chemistry since the 16th century, with the parent compound first isolated from gum benzoin. The systematic study of its structure and reactivity by chemists like Liebig and Wöhler in the 19th century paved the way for the synthesis and investigation of a vast array of substituted benzoic acids. These compounds have found applications in diverse fields, from food preservation to the synthesis of pharmaceuticals and polymers.

The 2,6-disubstituted benzoic acids, in particular, present unique chemical properties due to the steric hindrance around the carboxylic acid group, which can influence their reactivity and biological activity. While the precise date and discoverer of this compound are not prominently recorded, its emergence likely stems from the broader exploration of substituted benzoic acids in the 20th century, driven by the quest for new molecules with specific electronic and steric properties for use in drug discovery and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 37934-89-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | Solid | [1] |

| InChI Key | GFWRERVOFRPXKB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)O)C)OC | [1] |

Synthesis of this compound

While the historical first synthesis is not clearly documented, modern organic synthesis provides several viable routes to this compound. A plausible and commonly employed strategy involves the carboxylation of a suitable Grignard reagent derived from a substituted anisole.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound starting from 3,5-dimethylanisole.

Materials:

-

3,5-Dimethylanisole

-

Magnesium turnings

-

Iodine (catalyst)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

1,2-Dibromoethane (activator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

-

Add a small amount of dry diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethyl-2-methoxybenzene (which can be synthesized from 3,5-dimethylanisole via bromination) in dry diethyl ether or THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an activator.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Crush a sufficient quantity of dry ice and place it in a separate large beaker or flask.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

-

Work-up and Isolation:

-

Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

-

Synthetic Workflow Diagram

Potential Applications and Future Directions

While specific, large-scale industrial applications of this compound are not widely reported, its structure suggests several areas of potential interest for researchers:

-

Pharmaceutical Intermediate: As a substituted benzoic acid, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can be exploited to control the conformation of target molecules.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers. The specific substitution pattern of this molecule could be investigated for its influence on the properties of such materials.

-

Flavor and Fragrance: Some benzoic acid derivatives have applications in the flavor and fragrance industry. Although not documented for this specific compound, it represents a potential area of exploration.

Further research is needed to fully elucidate the biological activities and material properties of this compound and its derivatives.

Conclusion

This compound is a fascinating molecule whose full potential is yet to be unlocked. While its historical origins are not as clearly defined as some of its more famous relatives in the benzoic acid family, modern synthetic methods make it accessible for further study. This guide provides a foundational understanding of its synthesis and properties, intended to empower researchers to explore its applications in drug discovery, materials science, and beyond. The unique combination of steric and electronic features in its structure makes it a compelling target for future investigation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the natural occurrence of benzoic acid derivatives, with an initial focus on 2,6-Dimethyl-4-methoxybenzoic acid. However, a comprehensive review of scientific literature indicates that this compound is primarily a synthetic compound, with no substantive evidence of its natural occurrence. Therefore, this guide pivots to an in-depth examination of its structurally related, naturally occurring analogs. These include various methoxy- and dimethyl-substituted benzoic acids that have been isolated from a range of biological sources.

This document provides a detailed overview of the natural sources, quantitative data, experimental protocols for isolation and analysis, and biosynthetic pathways of these related compounds. The information is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Naturally Occurring Analogs of this compound

Several benzoic acid derivatives with methoxy and dimethyl substitutions have been identified in nature. These compounds are found in a variety of organisms, including plants, fungi, and lichens.

Key Naturally Occurring Related Compounds:

-

4-Methoxybenzoic acid (p-Anisic acid): A widely distributed phenolic compound found in several aromatic plants, such as anise and fennel[1][2].

-

2,6-Dimethoxybenzoic acid: This compound has been reported in plant species such as Dianthus caryophyllus, Curculigo orchioides, and Molineria capitulata[3].

-

2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid: This derivative has been identified in the lichen Parmotrema reticulatum.

-

2,3-Dihydroxy-4-methoxybenzoic acid: Found in sweet cherry fruits (Prunus avium), with its methyl ester derivative isolated from the root bark of Dichrostachys cinerea[4].

-

2-Methoxybenzoic acid (o-Anisic acid): Detected in various food sources, including adzuki beans, malabar spinach, kombu, medlars, and walnuts.

-

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Isolated from the lichen Parmotrema mesotropum[5].

Data Presentation

The following table summarizes the quantitative data available for the natural occurrence of these benzoic acid derivatives.

| Compound | Natural Source | Plant/Organism Part | Concentration | Analytical Method | Reference |

| 4-Methoxybenzoic acid (p-Anisic acid) | Foeniculum vulgare (Fennel) | Seed | 8.01% of methanolic extract (as Benzaldehyde, 4-methoxy-) | GC-MS | [1] |

| Rosaceae Family Plants | Leaf | 0.334–3.442 mg/g dry weight | Not Specified | [1] | |

| p-Hydroxybenzoic acid * | Vanilla planifolia (Cured Beans) | Bean | 0.38 ± 0.05 g/100 g dry matter | HPLC | [1] |

| Benzoic Acid | Vaccinium (Cranberry) | Fruit | 4.7 g/kg fresh weight | GC-MS | [6] |

| p-Coumaric Acid | Vaccinium (Cranberry) | Fruit | 0.25 g/kg fresh weight | GC-MS | [6] |

| Sinapic Acid | Vaccinium (Cranberry) | Fruit | 0.21 g/kg fresh weight | GC-MS | [6] |

*Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature[1].

Experimental Protocols

Detailed methodologies for the extraction, separation, and identification of these compounds are crucial for their study. The following are representative protocols.

Protocol 1: Ultrasonic-Assisted Extraction of Methoxybenzoic Acids from Plant Material

This protocol is a general procedure for extracting phenolic compounds, including methoxybenzoic acids, from dried plant material[1].

Objective: To extract phenolic compounds from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., anise seeds, fennel seeds)

-

70-80% aqueous ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh approximately 10 g of the finely powdered plant material.

-

Extraction:

-

Place the powdered sample in a flask and add 100 mL of 70% ethanol (1:10 g/mL solid-to-liquid ratio).

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.

-

Centrifuge the mixture to separate the supernatant from the solid residue.

-

Decant the supernatant and filter it through filter paper[1].

-

-

Concentration: Concentrate the filtered extract using a rotary evaporator at 40-50°C under reduced pressure to remove the solvent.

-

Storage: Store the crude extract at -20°C for further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Benzoic Acid Derivatives

This protocol outlines a general method for the separation and quantification of benzoic acid derivatives in a plant extract using HPLC with a Photodiode Array (PDA) or UV detector[1][7].

Objective: To separate and quantify specific benzoic acid derivatives in a plant extract.

Materials and Equipment:

-

HPLC system with a PDA or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical standards of the target benzoic acid derivatives

-

HPLC-grade acetonitrile and water

-

Formic acid or acetic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Standard Preparation: Prepare a stock solution of the analytical standard in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase[1].

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40°C[7].

-

Detection Wavelength: Monitor at the maximum absorbance of the target compound (e.g., ~254 nm for 4-methoxybenzoic acid)[1].

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 5% B

-

5-25 min: linear gradient to 40% B

-

25-30 min: linear gradient to 95% B

-

30-35 min: hold at 95% B

-

35-40 min: return to initial conditions and equilibrate[4].

-

-

-

Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the compounds using a calibration curve generated from the standards[1].

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Benzoic Acid Derivatives

This protocol is for the identification and quantification of free and bound benzoic and phenolic acids in fruit, such as cranberries, after derivatization[6][8].

Objective: To identify and quantify benzoic acid derivatives using GC-MS.

Materials and Equipment:

-

GC-MS system

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Derivatization reagent (e.g., BSTFA + TMCS)

-

Internal standard (e.g., benzoic acid-d5)

Procedure:

-

Extraction:

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add the derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)) and heat to form trimethylsilyl (TMS) derivatives[8].

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature to achieve separation of the derivatives.

-

Identify compounds based on their retention times and mass spectra by comparison with a library of standards[6].

-

Quantify using the total ion current (TIC) or selected ion monitoring (SIM) with an internal standard[6][9].

-

Biosynthetic Pathways

Benzoic acids in plants are synthesized through the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine[10][11][12].

General Phenylpropanoid and Benzoic Acid Pathway

The biosynthesis of benzoic acid from L-phenylalanine involves the shortening of the C3 side chain. This occurs via a β-oxidative or a non-β-oxidative pathway[11]. The following diagram illustrates the core β-oxidative pathway.

Caption: Generalized β-oxidative pathway for benzoic acid biosynthesis in plants.

Hypothetical Biosynthetic Pathway for 2,3-Dihydroxy-4-methoxybenzoic Acid

While the specific pathway for many substituted benzoic acids is not fully elucidated, a plausible route can be proposed based on known enzymatic reactions in plant secondary metabolism, such as hydroxylation and O-methylation[4][13].

Caption: Hypothetical biosynthetic pathway for 2,3-Dihydroxy-4-methoxybenzoic acid.

Conclusion

While this compound does not appear to be a naturally occurring compound, a variety of structurally similar methoxy- and dimethyl-substituted benzoic acids are found in nature. This technical guide provides a consolidated resource on these natural analogs, covering their sources, available quantitative data, and detailed experimental protocols for their extraction and analysis. The elucidation of the biosynthetic pathways for these compounds is an ongoing area of research, with the phenylpropanoid pathway serving as the primary route. The information presented herein is intended to support further investigation into the chemistry, biology, and potential applications of this class of natural products for researchers and professionals in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]

- 3. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcogres.com [phcogres.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Enigmatic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Review of Its Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with a unique structural arrangement that suggests potential for diverse applications in chemical synthesis and drug discovery. However, a comprehensive review of the scientific literature reveals a notable scarcity of published data specifically detailing its biological activities or its role as a key intermediate in the synthesis of complex molecules. This technical guide aims to provide an in-depth overview of this compound by consolidating its known properties and exploring the potential applications inferred from the activities of its structural analogs. By examining the synthesis and biological profiles of closely related compounds, we can illuminate promising avenues for future research and development involving this intriguing molecule.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below. This information is crucial for its identification, handling, and use in a laboratory setting.

| Property | Value |

| CAS Number | 37934-89-7 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | Room Temperature (in a dry, sealed container) |

| InChI Code | 1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) |

| InChI Key | GFWRERVOFRPXKB-UHFFFAOYSA-N |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Data sourced from commercial supplier information.

Synthesis of Structurally Related Compounds

Potential Applications Based on Structural Analogs

The potential applications of this compound can be inferred from the known activities of its structural analogs, namely 4-methoxybenzoic acid (p-anisic acid) and 2,6-dimethylbenzoic acid.

Insights from 4-Methoxybenzoic Acid (p-Anisic Acid)

4-Methoxybenzoic acid is a versatile intermediate in the pharmaceutical industry, serving as a building block for a variety of active pharmaceutical ingredients (APIs).[2][3] Its derivatives have shown a broad spectrum of biological activities.

Table of Biological Activities of 4-Methoxybenzoic Acid Derivatives

| Biological Activity | Compound/Derivative | Cell Line/Model | Key Findings | Reference |

| Anticancer | 4-hydroxy-3-methoxybenzoic acid methyl ester | Prostate cancer cells | Inhibits Akt/NFκB cell survival signaling pathway, inducing apoptosis. | [4] |

| Anti-inflammatory | 2-hydroxy-4-methoxy benzoic acid (HMBA) | Male Wistar rats (CCl4-induced hepatotoxicity) | Reduced serum transaminases, hepatic lipid peroxidation, and inflammatory cytokines (TNF-α, IL-1β, IL-6). | [5] |

| Antioxidant | 2-hydroxy-4-methoxy benzoic acid (HMBA) | Male Wistar rats | Restoration of total glutathione. | [5] |

| Anxiolytic | p-Anisic acid | Mice (elevated plus maze test) | Showed independent anti-anxiety effects at 10-30 mg/kg. | [6] |

| Antidiabetic | p-Anisic acid | STZ-HFD induced T2DM rats | Significant blood sugar-lowering effect at 25-100 mg/kg. | [6] |

A notable mechanism of action for derivatives of 4-methoxybenzoic acid is the inhibition of the Akt/NFκB signaling pathway, which is crucial for cell survival and is often dysregulated in cancer.

Insights from 2,6-Dimethylbenzoic Acid

2,6-Dimethylbenzoic acid is recognized as a useful intermediate in the preparation of anti-inflammatory and antirheumatic agents.[7] Its primary application lies in organic synthesis, where the carboxylic acid group can be transformed into various other functional groups to build more complex molecules.

A Promising Lead: Analogs of Diffractaic Acid in Cancer Research

Recent research into the synthesis of analogs of diffractaic acid, a lichen secondary metabolite, has shed light on a potential application for compounds structurally similar to this compound. Specifically, the synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid has been reported as part of a study to develop potent inhibitors of colorectal cancer stem cell traits.

Synthesis of a Diffractaic Acid Analog

| Reactant | Product | Reagents and Conditions | Yield |

| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid | KOH, MeOH, reflux for 48h, followed by acidification with 1 N HCl. | 78% |

This finding suggests that derivatives of this compound could be valuable candidates for the development of novel anticancer agents.

General Experimental Protocols

Due to the limited specific data for this compound, the following represents a generalized workflow for the biological evaluation of a novel benzoic acid derivative, based on common assays used for its analogs.

MTT Assay for Cell Viability

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Procedure Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

-

Conclusion

While direct applications of this compound are not extensively documented in publicly available research, its chemical structure, combined with the known biological activities and synthetic utility of its close analogs, suggests significant potential. The demonstrated anticancer, anti-inflammatory, and other pharmacological properties of related methoxy and dimethyl substituted benzoic acids provide a strong rationale for further investigation into this compound. In particular, its potential as a scaffold for the development of novel therapeutics, especially in the area of oncology, warrants exploration. This technical guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and pointing towards promising directions for future studies that could unlock the full potential of this compound.

References

- 1. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2,6-Dimethyl-4-methoxybenzoic Acid in Medicinal Chemistry: A Scoping Note and Protocols